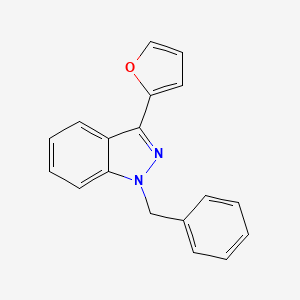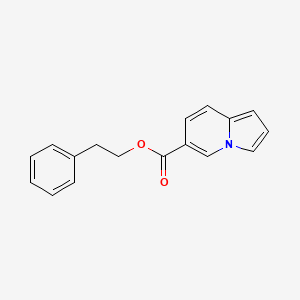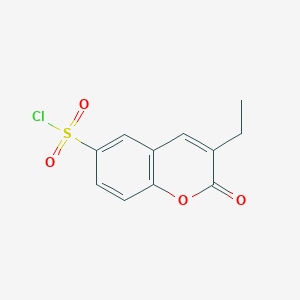
3-Ethyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride is a chemical compound with the molecular formula C11H9ClO4S. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride typically involves the chlorosulfonation of coumarin derivatives. One common method includes the reaction of coumarin with chlorosulfonic acid at 0°C for 30 minutes, yielding 2-oxo-2H-chromen-6-sulfonyl chloride in high purity . This intermediate can then be further reacted with ethylating agents to introduce the ethyl group at the 3-position, resulting in the final product.
Industrial Production Methods
Industrial production methods for 3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride often involve large-scale chlorosulfonation reactions under controlled conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which have significant biological and industrial applications .
Applications De Recherche Scientifique
3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and other proteins. This reactivity underlies its antibacterial and antifungal activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2H-chromen-6-sulfonyl chloride: Lacks the ethyl group at the 3-position, making it less hydrophobic and potentially less bioavailable.
3-Methyl-2-oxo-2H-chromene-6-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
Uniqueness
3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride is unique due to the presence of the ethyl group at the 3-position, which can influence its hydrophobicity, reactivity, and overall biological activity. This structural feature may enhance its potential as a therapeutic agent compared to its analogs .
Propriétés
Numéro CAS |
64703-19-1 |
|---|---|
Formule moléculaire |
C11H9ClO4S |
Poids moléculaire |
272.70 g/mol |
Nom IUPAC |
3-ethyl-2-oxochromene-6-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO4S/c1-2-7-5-8-6-9(17(12,14)15)3-4-10(8)16-11(7)13/h3-6H,2H2,1H3 |
Clé InChI |
ABHRXKQGNHPADN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


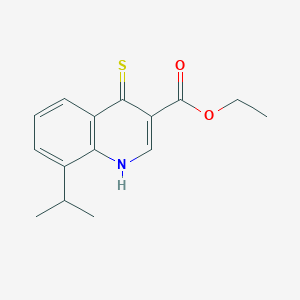



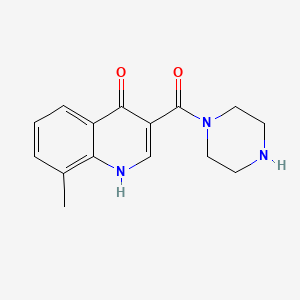
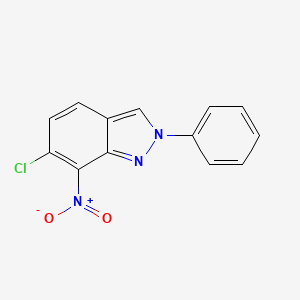
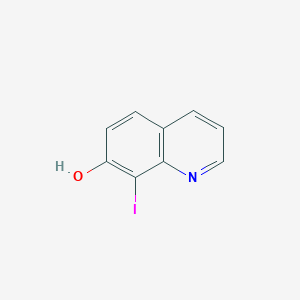
![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)

![4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850359.png)
![Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850361.png)
![2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B11850378.png)
